Cas no 1864053-93-9 (N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride)
N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride
- N-ethyl-2-(1-methylimidazol-2-yl)sulfanylethanamine;hydrochloride
- N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride
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- MDL: MFCD28125955
- Inchi: 1S/C8H15N3S.ClH/c1-3-9-5-7-12-8-10-4-6-11(8)2;/h4,6,9H,3,5,7H2,1-2H3;1H
- InChI Key: NFKJAWSNULXCFO-UHFFFAOYSA-N
- SMILES: Cl.S(C1=NC=CN1C)CCNCC
Computed Properties
- Exact Mass: 221.0753464 g/mol
- Monoisotopic Mass: 221.0753464 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 121
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 221.75
- Topological Polar Surface Area: 55.2
N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N302171-100mg |
n-Ethyl-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-amine Hydrochloride |
1864053-93-9 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | N302171-500mg |
n-Ethyl-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-amine Hydrochloride |
1864053-93-9 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | N302171-1g |
n-Ethyl-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-amine Hydrochloride |
1864053-93-9 | 1g |
$ 775.00 | 2022-06-03 | ||
| Enamine | EN300-240919-1g |
ethyl({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl})amine hydrochloride |
1864053-93-9 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-240919-5g |
ethyl({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl})amine hydrochloride |
1864053-93-9 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-240919-10g |
ethyl({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl})amine hydrochloride |
1864053-93-9 | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-240919-0.05g |
ethyl({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl})amine hydrochloride |
1864053-93-9 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-240919-0.1g |
ethyl({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl})amine hydrochloride |
1864053-93-9 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-240919-0.25g |
ethyl({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl})amine hydrochloride |
1864053-93-9 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-240919-0.5g |
ethyl({2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl})amine hydrochloride |
1864053-93-9 | 95% | 0.5g |
$671.0 | 2024-06-19 |
N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride
Introduction to N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride (CAS No. 1864053-93-9)
N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride, a compound with the CAS number 1864053-93-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The unique structural features of this molecule, particularly its N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine backbone, make it a promising candidate for further investigation in drug discovery and development.
The chemical structure of N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride incorporates a sulfur-containing heterocycle, which is known to enhance binding affinity and selectivity in biological systems. This feature has been extensively studied in recent years, leading to the development of novel therapeutic agents that target specific biological pathways. The presence of the 1-methyl-1H-imidazol-2-yl moiety further contributes to the compound's pharmacological properties, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a growing interest in imidazole derivatives due to their diverse biological activities. Imidazole-based compounds have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The synthesis and characterization of N-Ethyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine hydrochloride have opened new avenues for research in this domain. Researchers have been exploring its potential as a lead compound for the development of novel drugs that can modulate critical biological processes.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, which are crucial factors for its pharmaceutical applicability. Solubility issues often pose significant challenges in drug development, and the use of salt forms can mitigate these problems. The hydrochloride version of N-Ethyl-2-((1-methyl-1H-imidazol2-yl)thio)ethan1-amine hydrochloride has been found to exhibit improved pharmacokinetic properties, making it more suitable for in vivo studies.
One of the most exciting aspects of N-Ethyl-2((1-methyl-Hiimidazol 2y)t>hychloride is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have suggested that it may interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The ability to modulate these enzymes could lead to the development of targeted therapies that offer improved efficacy and reduced side effects compared to existing treatments.
The synthesis of N-Ethyl-2((>imidasole thioe thanine hydrochlo ride has been optimized using advanced synthetic techniques. These methods ensure high yield and purity, which are essential for pharmaceutical-grade compounds. The use of modern catalytic systems and green chemistry principles has further enhanced the sustainability of the synthesis process.
In vitro studies have demonstrated the promising biological activity of N-Ethyl-2((
The development of novel therapeutic agents often involves a multidisciplinary approach, combining insights from chemistry, biology, and pharmacology. N-Ethyl-2((
Further research is needed to fully elucidate the pharmacological profile of N-Ethyl-2((
The impact of such compounds on drug discovery cannot be overstated. Each new molecule that shows promise in preclinical studies brings us one step closer to developing more effective treatments for various diseases. N-Ethyl-2((
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